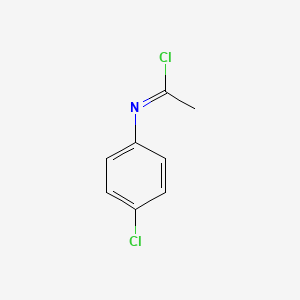
Ethanimidoyl chloride, N-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidoyl chloride, N-(4-chlorophenyl)- is an organic compound with the molecular formula C8H7Cl2N It is a derivative of ethanimidoyl chloride where the nitrogen atom is bonded to a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanimidoyl chloride, N-(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of ethanimidoyl chloride, N-(4-chlorophenyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidoyl chloride, N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Hydrolysis: In the presence of water, ethanimidoyl chloride, N-(4-chlorophenyl)- can hydrolyze to form the corresponding amide and hydrochloric acid.
Reduction: Reduction reactions can convert the imidoyl chloride group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, or thioesters.
Hydrolysis: 4-chlorophenylacetamide and hydrochloric acid.
Reduction: 4-chlorophenylamine.
Applications De Recherche Scientifique
Ethanimidoyl chloride, N-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethanimidoyl chloride, N-(4-chlorophenyl)- involves nucleophilic attack on the carbonyl carbon of the imidoyl chloride group. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanimidoyl chloride, N-(2-chlorophenyl)-
- Ethanimidoyl chloride, N-(4-bromophenyl)-
- Ethanimidoyl chloride, N-(4-methylphenyl)-
Uniqueness
Ethanimidoyl chloride, N-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, the 4-chlorophenyl group can enhance the compound’s stability and reactivity under specific conditions .
Propriétés
Numéro CAS |
76540-13-1 |
|---|---|
Formule moléculaire |
C8H7Cl2N |
Poids moléculaire |
188.05 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H7Cl2N/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5H,1H3 |
Clé InChI |
OUEBWFJFLAAVQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


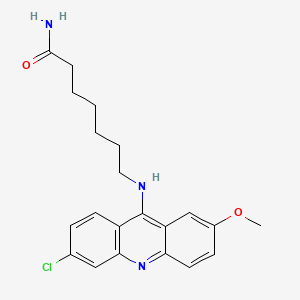
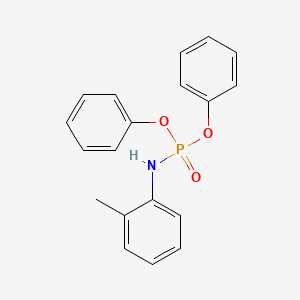



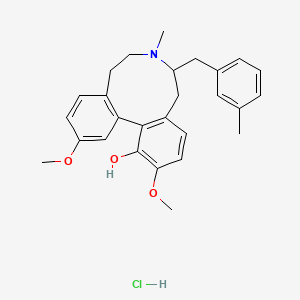
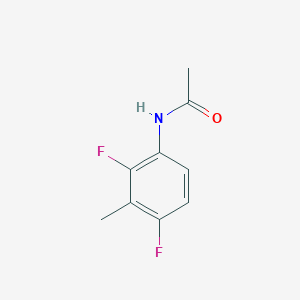
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
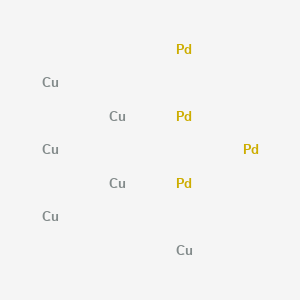
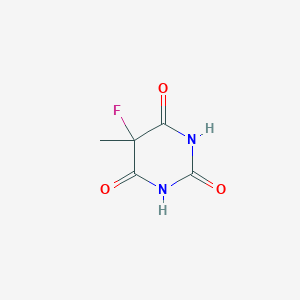
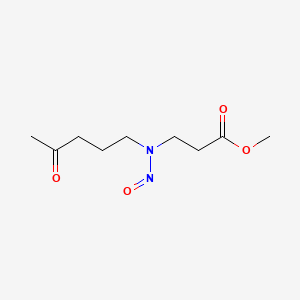

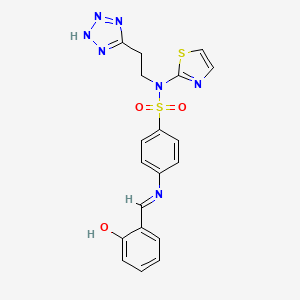
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
